An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-7-methyl-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-7-methyl-1H-indole is a fluorinated derivative of the indole scaffold, a core heterocyclic motif prevalent in a vast array of biologically active compounds and pharmaceuticals. The strategic introduction of a fluorine atom and a methyl group onto the indole ring can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive overview of the known and predicted physicochemical properties of 6-fluoro-7-methyl-1H-indole, detailed synthetic protocols, and a discussion of its potential biological relevance, particularly in the context of kinase inhibition.
Physicochemical Properties
The physicochemical properties of 6-fluoro-7-methyl-1H-indole are crucial for its handling, formulation, and development as a potential therapeutic agent. While experimental data for this specific molecule is limited, a combination of available experimental data and robust computational predictions provides a detailed profile.
Table 1: General and Physicochemical Properties of 6-fluoro-7-methyl-1H-indole
| Property | Value | Source |
| Molecular Formula | C₉H₈FN | [1] |
| Molecular Weight | 149.16 g/mol | [1][2] |
| CAS Number | 57817-10-4 | [1][2] |
| Appearance | Powder | [2] |
| Melting Point | 77-82 °C | [2] |
| Boiling Point (Predicted) | 265.0 ± 20.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.219 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 16.70 ± 0.30 | [1] |
Table 2: Predicted Solubility and Lipophilicity of 6-fluoro-7-methyl-1H-indole
| Property | Value | Source |
| LogP (Predicted) | 2.5 | [3] |
| Water Solubility (Predicted) | Information not available | |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
The synthesis of 6-fluoro-7-methyl-1H-indole can be approached through several established methods for indole synthesis. Below are detailed protocols adapted from well-known named reactions, providing a viable pathway for its laboratory-scale preparation.
Protocol 1: Adapted Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.
Step 1: Formation of (3-fluoro-2-methylphenyl)hydrazine
This intermediate can be synthesized from 3-fluoro-2-methylaniline via diazotization followed by reduction.
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Materials: 3-fluoro-2-methylaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride (SnCl₂).
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Procedure:
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Dissolve 3-fluoro-2-methylaniline in concentrated HCl and cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
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In a separate flask, prepare a solution of stannous chloride in concentrated HCl and cool it to 0 °C.
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Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
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Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.
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Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (3-fluoro-2-methylphenyl)hydrazine.
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Step 2: Condensation and Cyclization
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Materials: (3-fluoro-2-methylphenyl)hydrazine, Pyruvic acid or a suitable equivalent, Polyphosphoric acid (PPA) or another strong acid catalyst.
-
Procedure:
-
Combine (3-fluoro-2-methylphenyl)hydrazine and a slight excess of pyruvic acid in a round-bottom flask.
-
Heat the mixture gently to form the corresponding phenylhydrazone, which may be isolated or used directly.
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Add the phenylhydrazone to polyphosphoric acid preheated to 80-100 °C.
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Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Pour the hot mixture onto crushed ice and neutralize with a strong base (e.g., NaOH).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel to yield 6-fluoro-7-methyl-1H-indole.
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Protocol 2: Adapted Leimgruber-Batcho Indole Synthesis
This method offers a high-yield route from o-nitrotoluenes and is well-suited for larger scale preparations.
Step 1: Enamine Formation
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Materials: 4-fluoro-3-methyl-1-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine.
-
Procedure:
-
In a reaction vessel, dissolve 4-fluoro-3-methyl-1-nitrotoluene in DMF.
-
Add N,N-dimethylformamide dimethyl acetal and a catalytic amount of pyrrolidine.
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Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).
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Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a deeply colored solid.
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Step 2: Reductive Cyclization
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Materials: Crude enamine intermediate, Raney Nickel or Palladium on carbon (Pd/C), Hydrazine hydrate or a hydrogen source.
-
Procedure:
-
Dissolve the crude enamine in a suitable solvent such as ethanol or tetrahydrofuran.
-
Carefully add a catalytic amount of Raney Nickel or 10% Pd/C.
-
If using hydrazine, add it dropwise at room temperature. If using hydrogen gas, subject the mixture to a hydrogen atmosphere (e.g., in a Parr apparatus).
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Monitor the reaction until the reduction and cyclization are complete.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate and purify the residue by column chromatography to afford 6-fluoro-7-methyl-1H-indole.
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Biological Context and Signaling Pathways
Indole derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The introduction of fluorine can enhance binding affinity and metabolic stability. Fluoroindoles have shown promise as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
One such critical signaling pathway is mediated by the FMS-like tyrosine kinase 3 (FLT3) receptor, which plays a key role in the proliferation and survival of hematopoietic cells.[4][5] Mutations in the FLT3 gene are among the most common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, driving uncontrolled cell growth and survival.[5][7][8]
A hypothetical 6-fluoro-7-methyl-1H-indole derivative could act as a Type I or Type II FLT3 inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling.[4][9]
Conclusion
6-fluoro-7-methyl-1H-indole represents a valuable scaffold for the development of novel therapeutic agents. This guide has provided a summary of its key physicochemical properties, detailed potential synthetic routes, and highlighted its relevance in the context of kinase inhibition. The presented data and protocols offer a solid foundation for researchers and drug development professionals to further explore the potential of this and related fluorinated indole derivatives in various therapeutic areas. Further experimental validation of the predicted properties and optimization of the synthetic protocols are encouraged to fully unlock the potential of this promising molecule.
References
- 1. 57817-10-4 CAS MSDS (6-Fluoro-7-methylindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 6-Fluoro-7-methylindole 97 57817-10-4 [sigmaaldrich.com]
- 3. 57817-10-4(6-Fluoro-7-methyl-1H-indole) | Kuujia.com [kuujia.com]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 7. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
